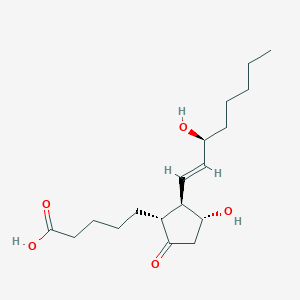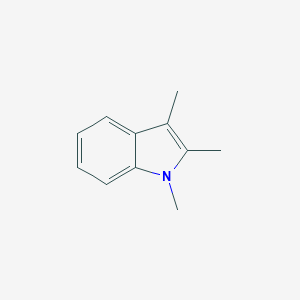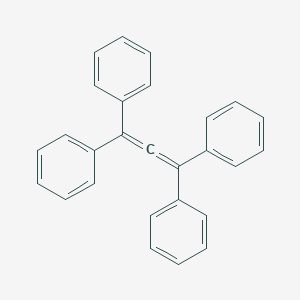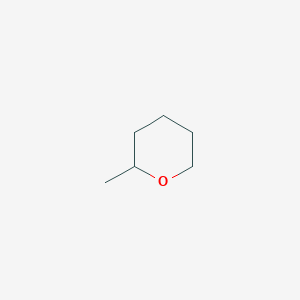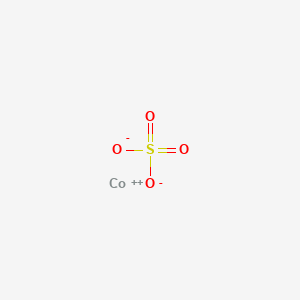
Tetrahydroquinazoline
Übersicht
Beschreibung
Tetrahydroquinazoline is a class of organic compounds that are part of the quinazoline family. They are nitrogen-containing heterocycles and have received significant attention due to their diverse biopharmaceutical activities . One specific type, 5,6,7,8-Tetrahydro-quinazoline, is a brown liquid with a molecular weight of 134.18 .
Synthesis Analysis
Tetrahydroquinazolines can be synthesized from 2-aminobenzonitriles and alkylidene malonates via 1,4-conjugate addition followed by an unprecedented rearrangement . This methodology is further applicable for the synthesis of quinazolines and tetracyclic compounds .Molecular Structure Analysis
The molecule of a specific tetrahydroquinazoline derivative contains a chiral tertiary carbon of the 1,2,3,4-tetrahydropyrimidine fragment . The formation of the single product was confirmed by IR and 1H spectroscopy, single-crystal and powder X-ray diffraction, and elemental analysis .Chemical Reactions Analysis
Tetrahydroquinazolines have been used in multicomponent reactions (MCR), a powerful strategy for constructing structurally diverse chemical compounds. MCR reactions have been used for the synthesis of compounds with biological activity such as anticancer and antimicrobial properties .Physical And Chemical Properties Analysis
5,6,7,8-Tetrahydro-quinazoline is a brown liquid with a molecular weight of 134.18 .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
- Tetrahydroquinazolines have been synthesized and characterized for their biological properties. A study focused on synthesizing new tetrahydroquinazolines, demonstrating their significant antibacterial activity and non-toxic nature to human cells (Murthy et al., 2008).
Cancer Research
- Research indicates that tetrahydroquinazoline derivatives may serve as potent anticancer agents. They act as inhibitors of the KRAS protein, which plays a crucial role in cell signaling pathways related to cell differentiation, proliferation, and apoptosis. Their potential in treating cancers involving KRAS mutations, such as lung tumors, is particularly notable (Abdel-Magid, 2019).
Anticancer Drug Development
- A novel class of 6-amino-tetrahydroquinazoline derivatives has been identified as inhibitors of human topoisomerase II, a key target for anticancer drugs. These compounds block topoisomerase II function without DNA intercalation, suggesting their potential as safer, topoII-targeted anticancer drugs (Ortega et al., 2020).
Green Chemistry Applications
- Tetrahydroquinazolines have been synthesized through green chemistry approaches. A study demonstrates the efficient, solvent-free synthesis of 2-aryl-1,2,3,4-tetrahydroquinazolines, highlighting the potential of these processes in the sustainable production of important chemical compounds (Correa et al., 2002).
Inhibitors of mTOR
- Tetrahydroquinazoline derivatives have been studied as inhibitors of the mammalian target of rapamycin (mTOR), crucial for developing new cancer therapies. These compounds show promise in increasing mTOR potency and reducing side effects compared to existing mTOR inhibitors (Estrada et al., 2013).
Antimicrobial and Antioxidant Activity
- The antimicrobial and antioxidant properties of tetrahydroquinazolines have been explored. A study focused on the microwave-assisted synthesis of a specific tetrahydroquinazoline compound, which showed significant activity against various bacterial strains and moderate antioxidant activity (Obafemi et al., 2018).
Progress in Chemistry
- There has been significant progress in the chemistry of tetrahydroquinolines, a related compound, with emphasis on their synthesis and potential pharmacological applications (Muthukrishnan et al., 2019).
Wirkmechanismus
Tetrahydroquinazoline derivatives have shown diverse biological activities against various infective pathogens and neurodegenerative disorders . For example, some tetrahydroquinazoline derivatives have been found to inhibit human topoisomerase II (topoII), a crucial enzyme that controls the topology of DNA in cells .
Eigenschaften
IUPAC Name |
1,2,3,4-tetrahydroquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c1-2-4-8-7(3-1)5-9-6-10-8/h1-4,9-10H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKORYTIUMAOPED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2NCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrahydroquinazoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2,2'-Bipyridine]-5-carbonitrile](/img/structure/B156175.png)


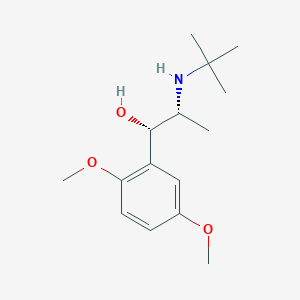
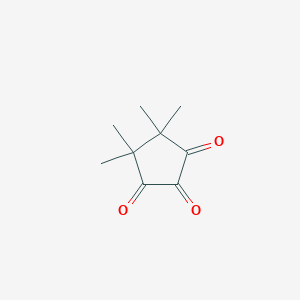
![2-(2-Methoxyphenyl)-1-[2-(2-methoxyphenyl)-4,5-diphenylimidazol-2-yl]-4,5-diphenylimidazole](/img/structure/B156190.png)
